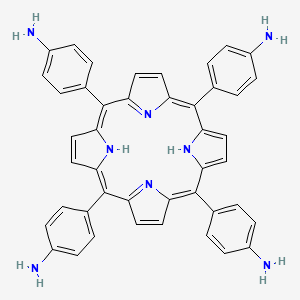

5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine

Overview

Description

5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine is a porphyrin derivative with the molecular formula C44H34N8 and a molecular weight of 674.81 . It appears as a blue-purple crystalline powder .

Synthesis Analysis

The synthesis of 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine involves the use of 5,10,15,20-TETRAKIS (4-AMINOPHENYL)-21H,23H-PORPHINE and Cobalt (II) acetate tetrahydrate . Another method involves the use of conventional and microwave-assisted techniques, which have been reported to yield high yields ranging from 55 to 78% .

Molecular Structure Analysis

The molecular structure of 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine is complex, with multiple aromatic rings and nitrogen atoms . The InChI Key is WLCKPHYUFDYULK-UHFFFAOYSA-N .

Chemical Reactions Analysis

5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine can form complexes with Mn3+ . It can also be used to synthesize its cobalt (II) derivative .

Physical And Chemical Properties Analysis

5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine is a dark blue to dark purple to black powder or crystals . It has a molecular weight of 674.81 g/mol .

Scientific Research Applications

Synthesis of Porphyrin Derivatives

5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine has been utilized in synthesizing porphyrin α,ω-bis(methylamino)peptide constructs. These constructs are vital in creating novel polymeric porphinatomanganese(III) agents, potentially enhancing contrast in MRI applications (Matthews, Pouton, & Threadgill, 1999).

Ion Association at Electrode Surfaces

Research has explored the use of derivatives of 5,10,15,20-tetrakis(4-aminophenyl)-21H,23H-porphine in studying ion association at electrode surfaces. This includes examining hexacyanoferrate(III)/(II) ions' surface ion pairs using cyclic voltammetry, contributing significantly to electrochemical analysis techniques (Zhang, Lever, & Pietro, 1997).

Interaction with Carbon Nanotubes

A derivative of this compound, 5,10,15,20-tetrakis(hexadecyloxyphenyl)-21H,23H-porphine, has been found to selectively interact with semiconducting single-walled carbon nanotubes. This interaction aids in the enrichment of semiconducting nanotubes, offering applications in nanotechnology and materials science (Li et al., 2004).

Fluorometric Studies at Interfaces

The compound’s derivatives have been studied for their interfacial ion-association adsorption behavior using total internal reflection fluorometry. This research is significant for understanding the adsorptivity of porphyrins in various environments, potentially influencing the design of sensors and interfacial materials (Saitoh & Watarai, 1997).

Spectroscopic Studies with Nucleic Compounds

Spectroscopic studies have been conducted on water-soluble cationic porphyrins, derivatives of 5,10,15,20-tetrakis(4-aminophenyl)-21H,23H-porphine, and their interaction with nucleic compounds. This research provides insights into the interactions of these porphyrins with biological molecules, crucial for biophysical and biochemical applications (Makarska-Białokoz, 2013).

Chirality in Porphyrin Assemblies

Studies on achiral porphyrin derivatives have shown spontaneous symmetry breaking and macroscopic supramolecular chirality in certain conditions. This research opens avenues for exploring chirality in materials science, particularly in supramolecular chemistry (Chen et al., 2006).

Fluorescence Quenching in Biochemical Interactions

Investigations into fluorescence quenching behavior of uric acid with cationic porphyrins, derivatives of 5,10,15,20-tetrakis(4-aminophenyl)-21H,23H-porphine, provide valuable data for understanding biochemical interactions and fluorescence phenomena in biological systems (Makarska-Białokoz & Borowski, 2015).

Binding Affinity Studies

The synthesis and binding properties of fluorinated porphyrins, based on 5,10,15,20-tetrakis(4-aminophenyl)-21H,23H-porphine, demonstrate novel binding modes in porphyrin chemistry. This research is instrumental in developing optical sensors and understanding fluorophilic interactions (Paleta et al., 2002).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

properties

IUPAC Name |

4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H34N8/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H,45-48H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPFNYFEIOZRLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H34N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801261827 | |

| Record name | 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

674.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine | |

CAS RN |

22112-84-1 | |

| Record name | Tetra-(4-aminophenyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022112841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1436435.png)

![2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol](/img/structure/B1436436.png)

![methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B1436439.png)

![methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B1436441.png)

![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1436444.png)

![5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1436454.png)

![(8R,9S,10R,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-4,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436455.png)

amine hydrochloride](/img/structure/B1436456.png)